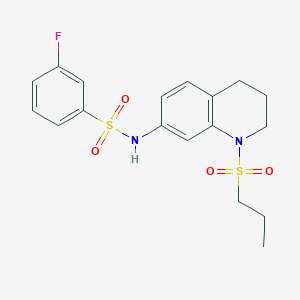

![molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5](/img/structure/B2701204.png)

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Vue d'ensemble

Description

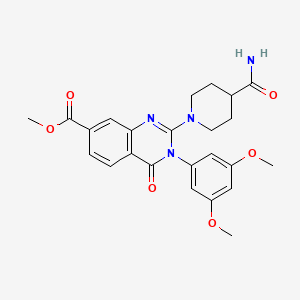

“2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” is a chemical compound with the molecular formula C10H6F6O3 and a molecular weight of 288.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of “2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling.Molecular Structure Analysis

The InChI code for “2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” is 1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) .Physical And Chemical Properties Analysis

“2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Antibacterial Agents

The synthesis and antimicrobial studies of 30 novel pyrazole derivatives, including 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid, have been investigated . These compounds exhibit potent growth inhibition against planktonic Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. Notably, compounds 11, 28, and 29 are effective against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.

Building Blocks in Organic Synthesis

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations and as a privileged motif in H-bond catalysts . Researchers leverage this compound as a versatile building block to create diverse organic molecules.

Determination of Perfluorinated Substances

In analytical chemistry, 3,5-bis(trifluoromethyl)phenylacetic acid serves as a building block for synthesizing pentaamine and bis-heterocyclic libraries. It has been employed in determining ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .

Drug Development

The trifluoromethyl group, present in this compound, plays a crucial role in drug design. For instance, the mechanism for producing selinexor (a promising anticancer drug) involves a precursor compound related to 3,5-bis(trifluoromethyl)benzonitrile .

Safety and Hazards

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICZTCYXNZHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)